molecular formula C12H17BrO3 B3034945 1-Bromo-2-(2,2-diethoxyethoxy)benzene CAS No. 253429-15-1

1-Bromo-2-(2,2-diethoxyethoxy)benzene

Cat. No.: B3034945
CAS No.: 253429-15-1
M. Wt: 289.16 g/mol
InChI Key: INRXEWBAPFKMKA-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3. It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2-(2,2-diethoxyethoxy) group. This compound is used extensively in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)benzene typically involves the reaction of 2-bromophenol with 2,2-diethoxyethanol in the presence of a base and a phase transfer catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:

    Reactants: 2-bromophenol, 2,2-diethoxyethanol

    Catalysts: Phase transfer catalyst (e.g., tetrabutylammonium bromide)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 0-20°C

    Atmosphere: Nitrogen or argon

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

1-Bromo-2-(2,2-diethoxyethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-diethoxyethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of biaryl compounds .

Comparison with Similar Compounds

1-Bromo-2-(2,2-diethoxyethoxy)benzene can be compared with other brominated aromatic ethers, such as:

  • 1-Bromo-4-(2,2-diethoxyethoxy)benzene
  • 1-Bromo-2-(2-methoxyethoxy)benzene
  • 1-Bromo-4-(1,2-dibromoethyl)benzene

These compounds share similar structural features but differ in the position of the bromine atom and the nature of the ether substituents. The unique combination of the bromine atom and the 2-(2,2-diethoxyethoxy) group in this compound imparts distinct reactivity and applications .

Properties

IUPAC Name

1-bromo-2-(2,2-diethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRXEWBAPFKMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of KOH pellets (85%, 0.68 g, 10.3 mmol) in water (1.5 mL) was added to 2-bromophenol (1 mL, 8.6 mmol). The mixture was diluted with DMSO (20 mL) and bromoacetaldehyde diethyl acetal (1.43 mL, 9.5 mmol) was added. The mixture was heated at 100° C. for 6 h, cooled to rt, diluted with ether (175 mL), washed with water (3×40 mL) and 5% aq NaOH (40 mL), and dried over MgSO4. Removal of the solvent left 1-(2,2-diethoxyethoxy)-2-bromobenzene (2.62 g, quant) as an oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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